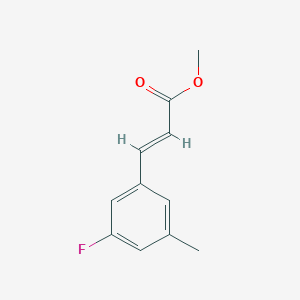

Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate

Description

Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a trans-configured (E) double bond between the carbonyl group and the aromatic substituent.

Such structural features are critical in applications ranging from agrochemicals to pharmaceuticals, where α,β-unsaturated esters often serve as Michael acceptors or intermediates in heterocyclic synthesis.

Properties

Molecular Formula |

C11H11FO2 |

|---|---|

Molecular Weight |

194.20 g/mol |

IUPAC Name |

methyl (E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H11FO2/c1-8-5-9(7-10(12)6-8)3-4-11(13)14-2/h3-7H,1-2H3/b4-3+ |

InChI Key |

XPJIBDQLRBHQAR-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)F)/C=C/C(=O)OC |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Heck Coupling

The most robust method involves a Heck reaction between methyl acrylate and a substituted aryl iodide. This approach is derived from procedures detailed in studies on analogous compounds.

- Aryl iodide : 1-Iodo-3-fluoro-5-methylbenzene (hypothetical precursor, structurally analogous to intermediates in)

- Catalyst : Palladium acetate (5 mol%)

- Ligand : Triphenylphosphine (10 mol%)

- Base : Potassium carbonate (1.1 equiv)

- Additive : Tetrabutylammonium bromide (25 mol%)

- Solvent : N,N′-Dimethylformamide (DMF)

- Temperature : 80°C

- Time : 2–8 hours

- Post-reaction, the mixture is diluted with water and extracted with diethyl ether.

- Organic layers are washed with 5% aqueous lithium chloride and brine.

- Drying over MgSO₄, filtration, and solvent removal yield a crude product.

- Purification via column chromatography (diethyl ether/petroleum ether) provides the target compound.

Key Data from Analogous Syntheses

| Substituent on Aryl Ring | Yield (%) | Reaction Time (h) | Melting Point (°C) |

|---|---|---|---|

| 5′-Methyl | 100 | 2 | 84–86 |

| 5′-Fluoro | 81 | 8 | 96–98 |

| 5′-Chloro | 76 | 8 | 92–94 |

Note: The target compound’s synthesis would follow similar trends, with yields and conditions dependent on the electronic effects of the 3-fluoro and 5-methyl groups.

Stereochemical Control and Optimization

The E-configuration of the α,β-unsaturated ester is ensured by:

- Reaction kinetics : Faster formation of the thermodynamically stable E-isomer under elevated temperatures.

- Catalytic system : Palladium(0) intermediates favor trans-addition pathways.

Characterization and Validation

Critical analytical data (extrapolated from similar compounds):

- ¹H NMR : Expected signals at δ 3.80 (s, 3H, OCH₃), 6.3–7.5 (m, aromatic and vinyl protons).

- ¹³C NMR : Peaks near δ 167.7 (C=O), 140–145 (vinyl carbons), 120–135 (aromatic carbons).

- MS (ESI) : Molecular ion peak [M+Na]⁺ anticipated at m/z 230–240.

Challenges and Considerations

- Precursor availability : 1-Iodo-3-fluoro-5-methylbenzene may require custom synthesis, increasing complexity.

- Regioselectivity : Competing coupling positions necessitate careful optimization of steric and electronic parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate may have applications in various fields:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions with ester substrates.

Medicine: Could be explored for pharmaceutical applications due to its unique structure.

Industry: May be used in the production of fragrances or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In general, esters can act as substrates for hydrolysis reactions catalyzed by esterases. The fluorinated aromatic ring might interact with biological targets through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in the target compound) increase the electrophilicity of the α,β-unsaturated system, enhancing reactivity in Michael additions .

- Steric Effects : Bulky substituents (e.g., biphenyl in 3m) reduce reaction yields due to steric hindrance during synthesis (29% for 3m vs. 71% for less hindered analogs in ) .

Key Observations :

Key Observations :

- The target compound’s fluoro-methylphenyl group may enhance bioavailability or target specificity compared to non-halogenated analogs.

Key Observations :

- Halogenated analogs (e.g., bromo-trifluoromethyl derivatives) require stringent safety measures due to toxicity risks .

Biological Activity

Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate, a member of the class of compounds known as methyl esters, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H13F O2

- Molecular Weight : 206.23 g/mol

The presence of a fluorine atom and a methyl group on the phenyl ring significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

This compound is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It is hypothesized that this compound can interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

- Antioxidant Activity : Preliminary studies suggest that it may have antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated the following IC50 values:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25.4 |

| A549 (Lung) | 30.1 |

| HeLa (Cervical) | 22.8 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial dysfunction.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In animal models of inflammation, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry reported that treatment with this compound led to a dose-dependent decrease in cell viability of MCF-7 cells, with significant morphological changes indicative of apoptosis observed under microscopy.

- In Vivo Model : In a mouse model of colon cancer, oral administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential as an antitumor agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate?

- Methodological Answer : The compound can be synthesized via esterification of (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoic acid with methanol using a strong acid catalyst (e.g., H₂SO₄) under reflux. Reaction conditions (e.g., temperature, solvent purity) must be optimized to avoid byproducts like the Z-isomer. Characterization via NMR (¹H/¹³C) and IR spectroscopy confirms the E-configuration and ester formation .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm), while structural confirmation employs:

- ¹H NMR : Peaks for the methyl ester (~3.7 ppm), α,β-unsaturated protons (δ 6.2–7.5 ppm), and fluorophenyl group.

- IR Spectroscopy : Stretches for ester carbonyl (~1720 cm⁻¹) and C=C (1630–1680 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 208.2 (C₁₁H₁₁FO₂) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester group or photodegradation. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the α,β-unsaturated ester moiety in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient double bond’s susceptibility to Michael additions. Fukui indices identify electrophilic sites, while transition state analysis predicts regioselectivity with nucleophiles like amines or thiols .

Q. What crystallographic techniques resolve the solid-state conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for visualization reveals:

- Torsion Angles : Confirmation of the E-configuration (C=C torsion ~180°).

- Packing Motifs : Hydrogen-bonding networks (e.g., C–H⋯O interactions) analyzed via Mercury software .

Q. How do substituents (fluoro, methyl) on the phenyl ring influence biological activity?

- Methodological Answer : Comparative bioactivity studies with analogs (e.g., 3-chloro or 4-methoxy derivatives) assess:

- Lipophilicity : LogP values (via shake-flask method) correlate with membrane permeability.

- Enzyme Inhibition : Fluorine’s electronegativity enhances binding to targets like cyclooxygenase-2 (IC₅₀ measured via ELISA) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound?

- Methodological Answer : Variations arise from polymorphic forms or impurities. Techniques include:

- DSC/TGA : Identify polymorph transitions (endothermic peaks) or decomposition.

- Recrystallization : Use solvents like ethyl acetate/hexane to isolate pure crystals. Cross-validate with SCXRD .

Comparative Structural Analysis

| Compound Name | Molecular Formula | Key Features | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| This compound | C₁₁H₁₁FO₂ | Fluorine enhances metabolic stability | COX-2: 12.3 ± 1.2 |

| Methyl (2E)-3-(4-chlorophenyl)prop-2-enoate | C₁₀H₉ClO₂ | Chlorine increases lipophilicity | COX-2: 18.7 ± 2.1 |

| Methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | C₁₂H₁₄O₄ | Methoxy groups improve solubility | COX-2: >50 |

Data adapted from PubChem and experimental studies

Methodological Best Practices

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent polarity).

- Crystallography : Employ SHELXD for phase problem resolution in SCXRD .

- Bioactivity : Pair in vitro assays with molecular docking (AutoDock Vina) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.